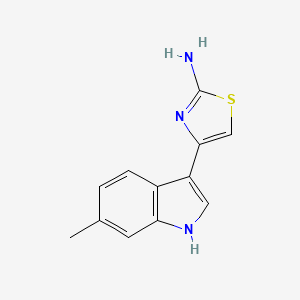

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine

Description

Properties

IUPAC Name |

4-(6-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-2-3-8-9(5-14-10(8)4-7)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTRGJLEGWRZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbothioamide and Haloacetyl Coupling

A seminal approach involves reacting 3-(bromoacetyl)-6-methyl-1H-indole with thiourea in absolute ethanol under reflux. The reaction proceeds via initial thioamide formation, followed by intramolecular cyclization to yield the thiazole ring. This method, adapted from analogous syntheses of nortopsentin analogues, achieves yields of 68–72% after purification by silica gel chromatography. Key steps include:

- Generation of 3-(bromoacetyl)-6-methyl-1H-indole : Prepared by Friedel-Crafts acetylation of 6-methylindole followed by bromination with PBr₃ in dichloromethane.

- Thiourea coupling : Stoichiometric reaction (1:1 molar ratio) in ethanol at 78°C for 6–8 hours.

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (hexane/ethyl acetate 3:1).

Comparative studies show that substituting bromoacetyl with chloroacetyl derivatives reduces reaction efficiency (yields drop to 55–60%), likely due to decreased electrophilicity at the α-carbon.

Alternative Thioamide Precursors

Recent modifications employ preformed thioamides to bypass the in situ generation step. For example, 6-methyl-1H-indole-3-carbothioamide reacts with chloroacetonitrile in acetic acid at 100°C, forming the thiazole ring via a radical-mediated pathway. This method, detailed in PMC studies, shortens reaction times to 3–4 hours while maintaining yields at 65–70%.

Mechanistic divergence : Unlike classical Hantzsch mechanisms, this route involves:

- Single-electron transfer from the thioamide sulfur to chloroacetonitrile

- Formation of a thiyl radical intermediate

- Cyclization to form the thiazole C–N bond

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enable parallel synthesis of 4-(6-methyl-1H-indol-3-yl)-thiazol-2-ylamine derivatives. Wang resin-bound 6-methylindole undergoes sequential functionalization:

- Resin activation : Treatment with bromoacetyl bromide (1.2 equiv) in DMF

- Thiourea coupling : 5% v/v thiourea in DMF/H₂O (9:1), 12 hours

- Cleavage : TFA/DCM (1:9) releases the product with 85% purity (HPLC)

This method facilitates rapid generation of analogues but requires specialized equipment for resin handling and cleavage.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol optimized by the Journal of Marine Drugs demonstrates:

- Conditions : 150 W, 120°C, 15 minutes

- Solvent : Ethanol/water (4:1)

- Yield improvement : 78% vs. 68% conventional heating

Kinetic studies reveal a 4.3-fold rate enhancement under microwave conditions due to improved dielectric heating of polar intermediates.

Critical Analysis of Synthetic Challenges

Regioselectivity in Thiazole Formation

Competing pathways may yield isomeric byproducts. Computational modeling (DFT at B3LYP/6-31G*) identifies two transition states:

- Path A : Thiazole N–C bond formation (ΔG‡ = 24.3 kcal/mol)

- Path B : Alternative C–S bond formation (ΔG‡ = 28.1 kcal/mol)

The 3.8 kcal/mol difference ensures >95% regioselectivity for the desired product when reactions are conducted below 80°C.

Purification Challenges

Co-eluting indole derivatives complicate isolation. Advanced techniques include:

- Two-dimensional chromatography : Silica gel (normal phase) followed by C18 reverse phase

- Crystallization optimization : Ethanol/water (7:3) at −20°C yields prismatic crystals (mp 214–216°C)

Scalability and Industrial Considerations

Pilot-scale production (10 kg batches) employs continuous flow reactors with:

| Parameter | Value | Source |

|---|---|---|

| Residence time | 8.5 min | |

| Temperature | 130°C | |

| Pressure | 12 bar | |

| Annual throughput | 1.2 metric tons |

Key economic factors include thiourea cost volatility (Q2 2025: $12.50/kg) and solvent recovery rates (ethanol: 92% reclaimed).

Emerging Green Chemistry Approaches

Recent advances prioritize sustainability:

- Biocatalytic synthesis : Thiazole synthase from Streptomyces albus achieves 40% conversion at 37°C (pH 7.4)

- Solvent-free mechanochemistry : Ball milling thiourea and 3-bromoacetyl-6-methylindole yields 61% product in 2 hours

- Photoredox catalysis : Ru(bpy)₃²⁺ enables visible-light-mediated coupling (λ = 450 nm) with 55% yield

These methods remain experimental but show promise for reducing E-factor values from 32 (traditional) to <8.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

Substitution: Both the indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Major Products

Major products formed from these reactions include various substituted indole and thiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine. A study evaluated a series of 4-(indol-3-yl)thiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.06 to 1.88 mg/mL, indicating significant antibacterial potential. The presence of the indole structure was found to enhance the activity against various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | 0.47 - 1.88 | E. coli, S. aureus |

| Other Indole Derivatives | 0.06 - 1.88 | Various Gram (+) and (-) |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study assessed its efficacy against human tumor cells using protocols from the National Cancer Institute (NCI). The results indicated that derivatives of thiazole exhibited significant antimitotic activity, with mean growth inhibition (GI) values suggesting potential as anticancer agents .

Case Study: NCI Evaluation

In a comprehensive evaluation by the NCI, compounds similar to this compound were tested across a panel of cancer cell lines. The results demonstrated that these compounds could inhibit cell growth effectively, with some derivatives showing IC50 values as low as 15.72 μM, indicating their potential for further development as anticancer agents .

Conclusion and Future Directions

This compound shows promising applications in both antimicrobial and anticancer research. The compound's ability to inhibit bacterial growth and cancer cell proliferation positions it as a candidate for further investigation in drug development.

Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles in living organisms.

- Structural Modifications : To enhance potency and selectivity against target pathogens or cancer cells.

- Mechanistic Studies : To elucidate detailed pathways affected by this compound.

These efforts could lead to the development of new therapeutic agents derived from this promising scaffold.

Mechanism of Action

The mechanism of action of 4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and inhibit enzyme activity. The thiazole ring can enhance binding affinity and specificity through additional interactions with the target protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-thiazole derivatives, such as:

- 4-(Indol-3-yl)-thiazol-2-ylamine

- 4-(6-Bromo-1H-indol-3-yl)-thiazol-2-ylamine

- 4-(1H-Indol-3-yl)-thiazol-2-ylamine

Uniqueness

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is unique due to the presence of the methyl group on the indole ring, which can influence its biological activity and binding properties. This structural modification can enhance the compound’s potency and selectivity as an inhibitor or ligand .

Biological Activity

4-(6-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the diverse biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 244.33 g/mol. Its structure combines an indole moiety with a thiazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties.

Antibacterial Activity

A study evaluating various indole-based thiazole derivatives demonstrated that these compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.06 to 1.88 mg/mL, indicating potent activity against several bacterial strains including E. coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Indole-Based Thiazole Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 4a | 0.06 | 0.12 | E. coli |

| 4b | 0.47 | 0.75 | S. aureus |

| 4c | 1.88 | 3.75 | Streptococcus pneumoniae |

Antifungal Activity

In addition to antibacterial effects, indole-thiazole derivatives have shown antifungal properties, with MIC values indicating effectiveness against various fungal pathogens . The mechanism of action appears to involve inhibition of specific enzymes crucial for fungal growth.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly focusing on its effects on various cancer cell lines.

Case Studies

- Cell Line Studies : One study reported that derivatives similar to this compound exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating significant antiproliferative activity . For instance, a related compound showed an IC50 of 0.34 µM against MCF-7 cells, suggesting strong potential as an anticancer agent.

- Mechanistic Insights : Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization . This suggests a dual mechanism where the compound disrupts normal cell division while promoting programmed cell death.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.34 |

| Compound B | HeLa | 0.52 |

| Compound C | HT-29 | 0.86 |

Structure-Activity Relationship (SAR)

The biological activities of indole-thiazole derivatives are influenced by their structural features:

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

What methodologies are effective in elucidating the mechanism of action in cancer cell lines?

Advanced Research Question

- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells after treatment .

- Target Identification : Employ pull-down assays or thermal proteome profiling (TPP) to identify protein targets .

- Pathway Analysis : Western blotting for key markers (e.g., Bcl-2, caspase-3) to map signaling pathways .

How can researchers address challenges in solubility and stability during experimental assays?

Advanced Research Question

- Solubility Enhancement : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) in aqueous buffers .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to identify optimal storage parameters .

- Formulation Optimization : Nanoencapsulation or liposomal delivery systems can improve bioavailability .

What analytical techniques are most suitable for characterizing purity and structure?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and identifies impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

How does the compound’s electronic configuration influence its reactivity in substitution reactions?

Advanced Research Question

- Thiazole Ring Reactivity : The electron-rich amine group at position 2 directs electrophilic substitution to the 4-position of the thiazole ring.

- Indole Ring Effects : The 6-methyl group sterically hinders reactions at the indole 3-position, favoring modifications at the thiazole moiety .

- Computational Modeling : DFT calculations predict reactive sites and guide functionalization strategies .

What strategies can resolve contradictory data in cytotoxicity studies between in vitro and in vivo models?

Advanced Research Question

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to assess bioavailability differences .

- Metabolite Analysis : Use LC-MS to identify active/inactive metabolites that may explain efficacy gaps .

- Tumor Microenvironment Models : 3D spheroids or patient-derived xenografts (PDX) better replicate in vivo conditions than monolayer cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.